

An In-depth Technical Guide to the Effects of Trimetazidine on Gene Expression

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Compound of Interest

Compound Name: *Tribuzone*

Cat. No.: *B079047*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the molecular mechanisms of Trimetazidine (TMZ), with a specific focus on its influence on gene and protein expression. The information presented is collated from various preclinical and clinical studies, offering a technical guide for professionals in the field of pharmacology and drug development.

Executive Summary

Trimetazidine is a metabolic agent with well-documented anti-ischemic properties. Its primary mechanism of action involves a metabolic shift in cardiac cells from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.^[1] Beyond its metabolic effects, emerging evidence robustly demonstrates that Trimetazidine significantly modulates cellular signaling pathways by altering the expression of key genes and proteins involved in apoptosis, angiogenesis, and cellular stress responses. This guide will delve into the quantitative effects of Trimetazidine on gene expression, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling networks it modulates.

Quantitative Effects on Gene and Protein Expression

Trimetazidine has been shown to exert significant influence on the expression levels of various genes and proteins that are critical in cellular survival and function. The following tables summarize the quantitative changes observed in key molecules following Trimetazidine treatment in various experimental models.

Table 2.1: Effect of Trimetazidine on Apoptosis-Related Protein Expression

Protein	Experimental Model	Treatment Group	Change in Expression	Reference
Bcl-2	Rat model of cardiac ischemia/reperfusion	Trimetazidine	Significantly Increased	[2][3]
H9c2 cardiomyocytes (hypoxia/reperfusion)	Trimetazidine	Markedly Increased	[4]	
Rat model of myocardial infarction	Trimetazidine	Significantly Increased	[5]	
Bax	Rat model of cardiac ischemia/reperfusion	Trimetazidine	Significantly Decreased	[2][3]
H9c2 cardiomyocytes (hypoxia/reperfusion)	Trimetazidine	Markedly Reduced	[4]	
Rat model of myocardial infarction	Trimetazidine	Significantly Decreased	[5]	
Adriamycin-induced cardiomyopathy	Trimetazidine	Downregulated	[6]	
Bcl-2/Bax Ratio	Rat model of cardiac ischemia/reperfusion	Trimetazidine	Significantly Augmented	[2][3]

H9c2 cardiomyocytes (hypoxia/reperfus ion)	Trimetazidine	Decreased (in H/R), Reverted by TMZ	[4]
Caspase-3 H9c2 cardiomyocytes (hypoxia/reperfus ion)	Trimetazidine	Decreased	[4]
Rat model of myocardial infarction	Trimetazidine	Significantly Decreased	[5]
Ischemia/reperfu sion model	Trimetazidine	Decreased	[7]

Table 2.2: Effect of Trimetazidine on Signaling Pathway Components

Molecule	Experimental Model	Treatment Group	Change in Expression/Activity	Reference
p-Akt	Rat model of cardiac ischemia/reperfusion	Trimetazidine	Significantly Increased	[2][3]
Ischemia/reperfusion model	Trimetazidine	Significant Increase	[7]	
Rat model of renal ischemia-reperfusion	Trimetazidine	Significant Increase	[8]	
PTEN	H9c2 cardiomyocytes (hypoxia/reperfusion)	Trimetazidine	Suppressed	[4]
miRNA-21	Rat model of cardiac ischemia/reperfusion	Trimetazidine	Markedly Upregulated	[2][3]
Patients with unstable angina pectoris	Trimetazidine	Significantly Upregulated	[9]	
Hypoxic RVMCs	Trimetazidine	Increased	[10]	
SIRT1	H9C2 cardiomyocytes (H ₂ O ₂ -induced)	Trimetazidine	Increased	[11]
p-AMPK	H9C2 cardiomyocytes (H ₂ O ₂ -induced)	Trimetazidine	Increased	[11]
p-ERK	Rat model of myocardial	Trimetazidine	Significantly Increased	[5]

	infarction			
MCU	Ischemic heart disease mouse model	Trimetazidine	Down-regulated	[12]
TNF- α	Adriamycin-induced cardiomyopathy	Trimetazidine	Downregulated	[6]
VEGF	Adriamycin-induced cardiomyopathy	Trimetazidine	Downregulated	[6]
VEGF-A	Pressure overload-induced cardiac hypertrophy	Trimetazidine	Enhanced	[13]

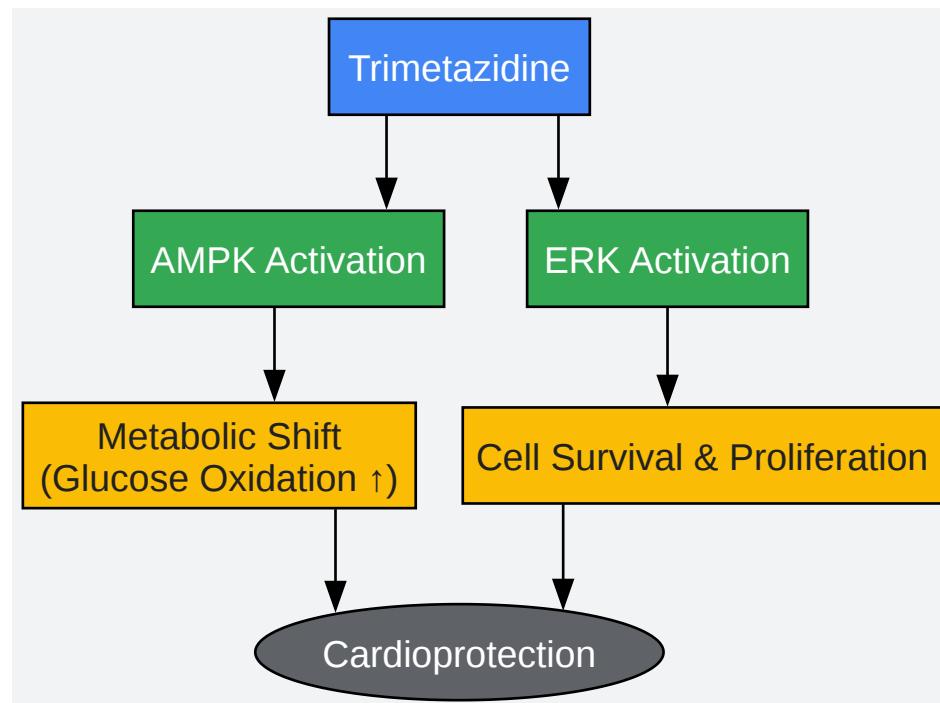
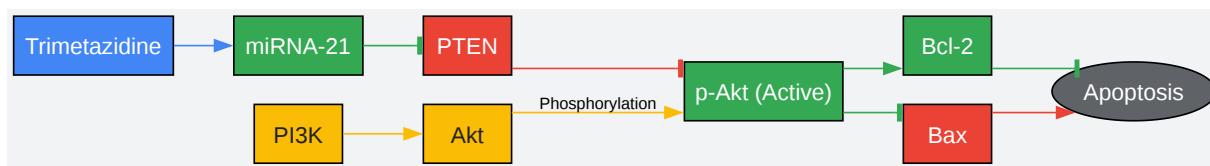
Note: The conflicting findings on VEGF expression may be context-dependent, with Trimetazidine potentially downregulating it in a cardiomyopathy model while promoting it in a cardiac hypertrophy model to enhance angiogenesis.

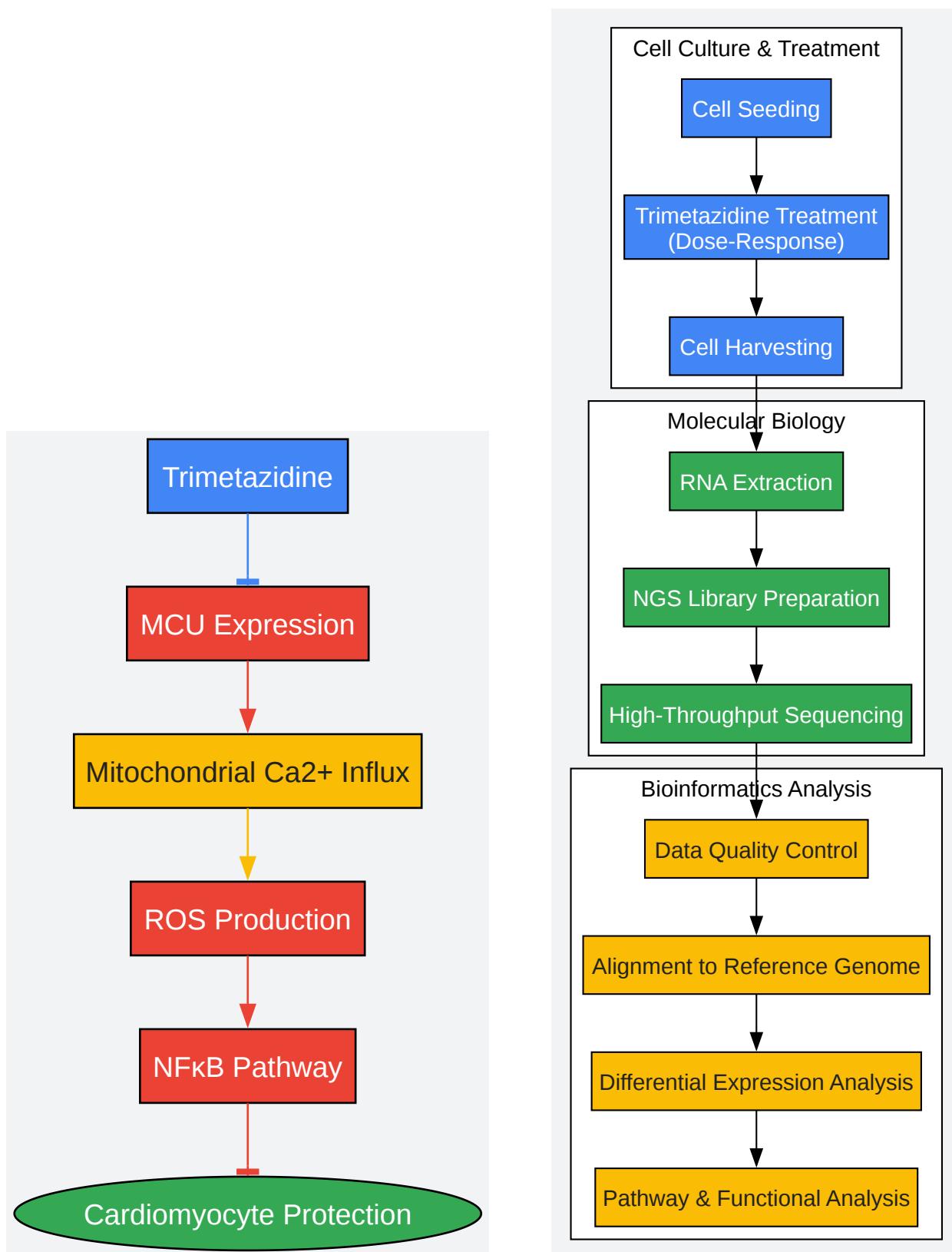
Key Signaling Pathways Modulated by Trimetazidine

Trimetazidine's effects on gene expression are mediated through several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Anti-Apoptotic Signaling via miRNA-21 and PI3K/Akt Pathway

Trimetazidine upregulates miRNA-21, which in turn inhibits the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[4] The subsequent activation of Akt leads to an increased Bcl-2/Bax ratio, ultimately inhibiting apoptosis.[2][3]



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